2-((3-Fluorobenzyl)oxy)-5-nitrobenzaldehyde
Overview
Description
“2-((3-Fluorobenzyl)oxy)-5-nitrobenzaldehyde” is a chemical compound with the molecular formula C14H11FO2 . It has an average mass of 230.234 Da and a monoisotopic mass of 230.074310 Da .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using its molecular formula, C14H11FO2 . The compound contains a benzaldehyde group, which is a type of aromatic aldehyde. It also contains a fluorobenzyl group, which is a benzyl group substituted with a fluorine atom .Scientific Research Applications
Synthesis of Labeled Compounds
- The compound has been used in the synthesis of labeled neuroleptics, specifically [18F]fluororinated analogs of benzamide neuroleptics, via N-benzylation with synthons derived from nitrobenzaldehyde (Hatano, Ido, & Iwata, 1991).
Pharmaceutical Applications
- It has also been involved in the preparation of radiopharmaceuticals for positron emission tomography (PET), as fluorine-18 labeled benzaldehydes are valuable precursors in this field (Orlovskaja et al., 2016).
Organic Chemistry
- In organic chemistry, it serves as a starting compound for the synthesis of 2-aminobenzylidene derivatives via a novel convergent Knoevenagel–nucleophilic aromatic substitution approach (Xu et al., 2014).
- It has been used in the cyclocondensation with amidines for the synthesis of isoquinolines, presenting a new route for the synthesis of these compounds (Dar'in et al., 2004).
- The compound is also instrumental in the preparation of 2-nitroacridines and related compounds, exploring the effect of substituents on the rate of cyclization in these reactions (Rosewear & Wilshire, 1981).
Properties
IUPAC Name |
2-[(3-fluorophenyl)methoxy]-5-nitrobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c15-12-3-1-2-10(6-12)9-20-14-5-4-13(16(18)19)7-11(14)8-17/h1-8H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPUDKLPCIIKNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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